BENGHE Foundational & Exploratory

Check Availability & Pricing

The AT-108 Revolution: Reprogramming Tumors
into Antigen-Presenting Powerhouses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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An In-depth Technical Guide on the Mechanism of Action of AT-108, a First-in-Class
Immunotherapy Designed to Convert Tumor Cells into Dendritic Cells

Introduction

The landscape of cancer immunotherapy is continually evolving, seeking novel strategies to
overcome tumor immune evasion. A groundbreaking approach has emerged with AT-108, a
pioneering agent developed by Asgard Therapeutics. AT-108 operates on a unigue principle:
instead of targeting immune cells, it directly reprograms tumor cells, compelling them to
become antigen-presenting cells. This in-depth guide elucidates the core mechanism of AT-
108, detailing the molecular and cellular transformations it induces, and provides a
comprehensive overview of the experimental data and methodologies that underpin this
innovative therapeutic strategy. AT-108 represents a paradigm shift, turning the tumor against
itself to elicit a robust and personalized anti-cancer immune response.

Core Mechanism of AT-108

AT-108 is a gene therapy delivered via a replication-deficient adenoviral vector. This vector is
engineered to introduce a proprietary combination of three key transcription factors into tumor
cells: PU.1, IRF8, and BATF3 (collectively known as PIB).[1][2][3][4] The enforced expression
of these factors orchestrates a complete lineage conversion, reprogramming the tumor cells
into functional conventional type 1 dendritic cells (cDC1s).[1][2][3]
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This reprogramming cascade endows the former tumor cells, now termed tumor-derived
Antigen Presenting Cells (tumor-APCs), with the essential machinery for initiating a potent anti-
tumor immune response. The process unfolds in a series of orchestrated steps:

o Upregulation of Antigen Presentation Machinery: The PIB transcription factors drive the
expression of Major Histocompatibility Complex (MHC) class | and class Il molecules on the
cell surface.[5] This enables the tumor-APCs to present endogenous tumor-associated
antigens to CD8+ and CD4+ T cells, respectively.

o Expression of Co-stimulatory Molecules: Successful T cell activation requires a second
signal, which is provided by co-stimulatory molecules. AT-108 induces the expression of
crucial co-stimulatory molecules such as CD80 and CD86 on the surface of tumor-APCs.

o Secretion of Pro-inflammatory Cytokines: The reprogrammed cells are stimulated to secrete
key pro-inflammatory cytokines, most notably Interleukin-12 (IL-12) and the chemokine
CXCL10.[6] IL-12 is critical for the differentiation and activation of cytotoxic T lymphocytes
(CTLs), while CXCL10 attracts these activated T cells to the tumor microenvironment.

o Enhanced Phagocytic and Cross-Presentation Capabilities: Tumor-APCs gain the ability to
engulf dead and dying cancer cells, process their proteins, and cross-present the derived
antigens on MHC class | molecules to further amplify the CD8+ T cell response.[6]

This multi-faceted mechanism effectively transforms an immune-"cold" tumor, previously
invisible to the immune system, into an immune-"hot" environment, teeming with activated T
cells poised to eliminate cancerous cells.[7]

Signaling Pathway and Logical Workflow

The reprogramming process initiated by AT-108 can be visualized as a direct nuclear event
leading to a cascade of downstream functional changes.
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Figure 1. Mechanism of AT-108 action from delivery to immune response.
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Quantitative Data Summary

The efficacy of AT-108-mediated reprogramming has been demonstrated across various
preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Reprogramming Efficiency of Tumor Cells

Reprogramming Efficiency

Cell Line Tumor Type (% of CD45+MHC-II+ cells)
at Day 9
Murine Lewis Lung
LLC ) ~20-30%
Carcinoma
B16-F10 Murine Melanoma ~10-20%
A375 Human Melanoma Variable, up to ~40%
T97G Human Glioblastoma Variable, up to ~30%

(Data synthesized from figures in cited literature; exact percentages may vary between
experiments)

Table 2: In Vivo Anti-Tumor Efficacy of AT-108

Complete
Tumor Model Treatment Response (CR) Key Outcome
Rate
Delayed tumor
B16F10 (poorly AT-108
] ) 30% growth and
immunogenic) Monotherapy .
extended survival.
B16F10 (poorly AT-108 + anti-PD- 100% Complete tumor
0
immunogenic) 1/anti-CTLA-4 regression.[4]
YUMM1.7 o
) ) ) Significant tumor
(immunogenic, ICB- AT-108 Monotherapy High o
) growth inhibition.
resistant)
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(Data is based on preclinical mouse models and highlights the potential for both monotherapy
and combination therapy)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of AT-108.

Protocol 1: Lentiviral/Adenoviral Transduction of Tumor
Cells

This protocol describes the method for introducing the PIB transcription factors into tumor cells
in vitro.

Day -1: Seed Tumor Cells

Day 0: Transduce with
AT-108 Viral Vector

'

Day 1: Change Medium

:

Day 2-8: Culture Cells
(passage as needed)

Day 9: Harvest for Analysis
(Flow Cytometry, etc.)

Click to download full resolution via product page

Figure 2. Workflow for in vitro tumor cell reprogramming.
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Materials:

Tumor cell line of interest (e.g., B16-F10, A375)

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

AT-108 (adenoviral vector) or lentiviral vector encoding PIB-eGFP

Polybrene (for lentiviral transduction)

6-well tissue culture plates
Procedure:

o Cell Seeding: On Day -1, seed 1 x 1075 tumor cells per well in a 6-well plate in 2 mL of
complete culture medium.

e Transduction: On Day 0, add the viral vector to the cells.

o For lentivirus, use a multiplicity of infection (MOI) of 10-20. Add polybrene to a final
concentration of 8 pg/mL to enhance transduction efficiency.

o For adenovirus, use an MOI determined by titration for the specific cell line.
 Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

e Medium Change: On Day 1, remove the virus-containing medium and replace it with 2 mL of
fresh complete culture medium.

o Cell Culture: Continue to culture the cells for up to 9 days. Passage the cells as they become
confluent to maintain them in a healthy state.

e Analysis: At desired time points (e.g., Day 3, 6, 9), harvest the cells for downstream analysis,
such as flow cytometry to assess the expression of cDC1 markers.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the establishment of a tumor in an immunocompetent mouse and
treatment with AT-108 to evaluate its anti-tumor efficacy.
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Materials:

e C57BL/6 mice (6-8 weeks old)

e B16-F10 or YUMMZ1.7 melanoma cells

e Phosphate-buffered saline (PBS)

» Matrigel (optional)

e AT-108 (adenoviral vector)

 Calipers for tumor measurement

Procedure:

e Tumor Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS (and
Matrigel, if used) at a concentration of 2.5 x 10”6 cells/mL.

e Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension (2.5 x 1075 cells)
into the flank of each mouse.

e Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor
volume with calipers every 2-3 days once they become palpable (typically around day 5-7).
Tumor volume is calculated using the formula: (Length x Width"2) / 2.

o Treatment: When tumors reach a predetermined size (e.g., 50-100 mm”3), randomize mice
into treatment and control groups.

o Treatment Group: Administer AT-108 via intratumoral injection. The dose and frequency
will depend on the specific experimental design (e.g., 1 x 1078 plague-forming units (PFU)
in 50 pL PBS, administered on days 7, 10, and 13).

o Control Group: Administer a control vector or PBS intratumorally on the same schedule.

o Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice.
The primary endpoint is typically tumor volume, with humane endpoints defined by tumor
size or animal distress. Survival is also a key metric.
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e Immunological Analysis: At the end of the study, tumors, spleens, and tumor-draining lymph
nodes can be harvested for immunological analysis, such as flow cytometry to characterize

the immune cell infiltrate.

Protocol 3: Flow Cytometry for cDC1 Marker Analysis

This protocol details the staining of reprogrammed tumor cells to identify the expression of key

dendritic cell markers.

Materials:

Harvested cells (from in vitro or in vivo experiments)
e FACS buffer (PBS with 2% FBS and 2 mM EDTA)

e Fc block (e.g., anti-CD16/CD32 antibody)

e Fluorochrome-conjugated antibodies against:

o CD45

[e]

MHC Class Il (I-A/I-E for mouse)

CDl11c

o

CLEC9A

[¢]

CD80

[¢]

CD86

[e]

 Viability dye (e.g., DAPI, Propidium lodide)
e Flow cytometer
Procedure:

o Cell Preparation: Prepare a single-cell suspension of your harvested cells. For tumors, this
involves mechanical and enzymatic digestion.
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e Cell Counting: Count the cells and adjust the concentration to 1 x 1077 cells/mL in FACS
buffer.

e Fc Block: Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to
prevent non-specific antibody binding.

o Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells.
Incubate on ice or at 4°C for 30 minutes in the dark.

e Washing: Wash the cells twice with 1-2 mL of FACS buffer by centrifuging at 300-400 x g for
5 minutes and decanting the supernatant.

e Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.

 Viability Staining: Just before analysis, add the viability dye to distinguish live from dead
cells.

o Data Acquisition: Acquire the data on a flow cytometer.

o Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and
then identify the reprogrammed population (e.g., GFP+ if using a reporter vector). Within this
population, quantify the percentage of cells expressing the cDC1 markers of interest.

Conclusion

AT-108 represents a novel and promising strategy in cancer immunotherapy. By hijacking the
tumor's own cellular machinery, it forces a transformation that turns immunologically "cold"
tumors into "hot" ones, ripe for immmune-mediated destruction. The direct in vivo reprogramming
of cancer cells into cDC1-like cells is a powerful approach to generate a tailored anti-tumor
immune response, leveraging the tumor's unigue antigenic landscape. The preclinical data
strongly supports the mechanism of action and demonstrates significant anti-tumor efficacy,
both as a monotherapy and in combination with existing immunotherapies. As AT-108
progresses towards clinical development, it holds the potential to offer a new therapeutic
avenue for patients with cancers that are resistant to current treatments.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12393545?utm_src=pdf-custom-synthesis
https://www.asgardthx.com/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108/
https://www.prnewswire.com/news-releases/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108-302239515.html
https://www.prnewswire.com/news-releases/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108-302239515.html
https://www.prnewswire.com/news-releases/asgard-therapeutics-study-published-in-science-showing-proof-of-concept-and-strong-anti-tumor-responses-via-in-vivo-cell-reprogramming-with-lead-program-at-108-302239515.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7616765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7616765/
https://acir.org/weekly-digests/2024/september/flipping-the-script-reprogramming-tumor-cells-into-dcs
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614848/
https://www.researchgate.net/publication/391641477_A_functional_comparison_of_two_transplantable_syngeneic_mouse_models_of_melanoma_B16F0_and_YUMM17
https://pereiralab.com/lab-news/in-vivo-dendritic-cell-reprogramming-for-cancer-immunotherapy/
https://pereiralab.com/lab-news/in-vivo-dendritic-cell-reprogramming-for-cancer-immunotherapy/
https://www.benchchem.com/product/b12393545#mechanism-of-at-108-in-reprogramming-tumor-cells-to-dendritic-cells
https://www.benchchem.com/product/b12393545#mechanism-of-at-108-in-reprogramming-tumor-cells-to-dendritic-cells
https://www.benchchem.com/product/b12393545#mechanism-of-at-108-in-reprogramming-tumor-cells-to-dendritic-cells
https://www.benchchem.com/product/b12393545#mechanism-of-at-108-in-reprogramming-tumor-cells-to-dendritic-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b12393545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

